molecular formula C13H18N2O2 B1394749 4-(3-Methoxybenzyl)-1,4-diazepan-5-one CAS No. 1220036-03-2

4-(3-Methoxybenzyl)-1,4-diazepan-5-one

Cat. No. B1394749
M. Wt: 234.29 g/mol
InChI Key: GPPMZMQNUTVXQW-UHFFFAOYSA-N
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Description

“4-(3-Methoxybenzyl)-1,4-diazepan-5-one” is a complex organic compound. Based on its name, it likely contains a diazepan ring, which is a seven-membered ring with two nitrogen atoms, and a methoxybenzyl group, which is a benzene ring with a methoxy (OCH3) and a benzyl (C6H5CH2) substituent .


Synthesis Analysis

While specific synthesis methods for “4-(3-Methoxybenzyl)-1,4-diazepan-5-one” are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution, reduction, or condensation .

Scientific Research Applications

Receptor Affinity and Selectivity

1,4-diazepanes, including derivatives similar to 4-(3-Methoxybenzyl)-1,4-diazepan-5-one, have shown high affinity and selectivity towards σ1 receptors. A study outlined the synthesis of these compounds and their biological evaluation, indicating their potential in receptor-targeted therapies. The compounds showed no severe toxic or behavioral effects in high doses and displayed cognition-enhancing effects, suggesting their potential in cognitive disorder treatments (Fanter et al., 2017).

Human Chymase Inhibitors

6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones, structurally related to 4-(3-Methoxybenzyl)-1,4-diazepan-5-one, were designed and synthesized as potent human chymase inhibitors. These compounds, particularly the ones with a 5-chloro-2-methoxybenzyl substituent, showed potent inhibitory activity with IC(50) values in the nanomolar range, indicating their potential in treating conditions related to chymase activity (Tanaka et al., 2007).

Antiproliferative Effects

Phenylpyrazolodiazepin-7-ones, compounds structurally similar to 4-(3-Methoxybenzyl)-1,4-diazepan-5-one, have been synthesized and tested for their antiproliferative activities on cancer cells. The compounds exhibited potent activities, indicating their potential as antiproliferative agents in cancer therapy (Kim et al., 2011).

Inotropic Agents

Derivatives of 1,4-diazepan-1-yl compounds have been synthesized and evaluated for their positive inotropic activities, indicating their potential as heart failure treatments. Certain compounds showed favorable activity compared to the standard drug Milrinone, highlighting their therapeutic potential (Li et al., 2008).

properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-4-2-3-11(9-12)10-15-8-7-14-6-5-13(15)16/h2-4,9,14H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPMZMQNUTVXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCNCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxybenzyl)-1,4-diazepan-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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